molecular formula C17H16N4O2 B5571268 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide

Cat. No.: B5571268
M. Wt: 308.33 g/mol
InChI Key: NNDPRNSFRNDCEU-UHFFFAOYSA-N
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Description

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Coupling with Pyridine Derivative: The oxadiazole intermediate is then coupled with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the pyridine moiety.

    Reduction: Reduction reactions could target the oxadiazole ring or the amide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It might be used as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

    Biological Probes: Used in the development of probes for studying biological processes.

Medicine

    Therapeutic Agents: Potential use as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

    Materials Science: Applications in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide: Lacks the pyridine moiety.

    N-(pyridin-3-yl)butanamide: Lacks the oxadiazole ring.

    4-(3-phenyl-1,2,4-thiadiazol-5-yl)-N-(pyridin-3-yl)butanamide: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The presence of both the oxadiazole ring and the pyridine moiety in 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-(pyridin-3-yl)butanamide may confer unique properties such as enhanced binding affinity to biological targets or improved stability under physiological conditions.

Properties

IUPAC Name

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-pyridin-3-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c22-15(19-14-8-5-11-18-12-14)9-4-10-16-20-17(21-23-16)13-6-2-1-3-7-13/h1-3,5-8,11-12H,4,9-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNDPRNSFRNDCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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